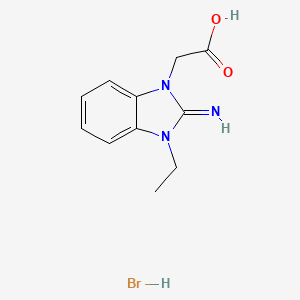

(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

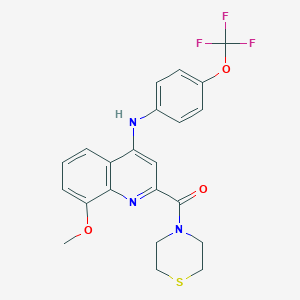

“(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide” is a chemical compound with the molecular formula C11H13N3O2.HBr . It has a molecular weight of 300.15 . The compound is solid in physical form .

Molecular Structure Analysis

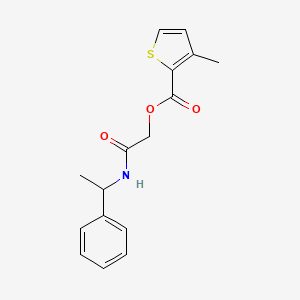

The InChI code for this compound is1S/C11H13N3O2.BrH/c1-2-13-8-5-3-4-6-9 (8)14 (11 (13)12)7-10 (15)16;/h3-6,12H,2,7H2,1H3, (H,15,16);1H . The canonical SMILES representation is CCN1C2=CC=CC=C2N (C1=N)CC (=O)O.Br . Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Chemical Properties and Biological Activity

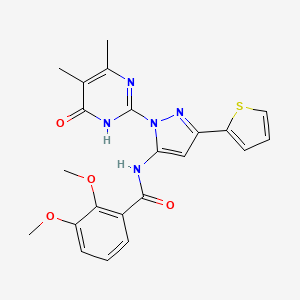

The study by Anisimova et al. (2011) explores the synthesis of ethyl esters derived from (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids, which share a core structural similarity with (3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid hydrobromide. The research investigates the chemical properties of these esters, including hydrolysis, decarboxylation, hydrazinolysis, and hydrazone formation. Importantly, the study highlights the biological activity of these compounds, noting fungicidal, antimicrobial, and antiarrhythmic properties, as well as effects on brain rhythmogenesis. These findings suggest potential applications in developing treatments for infections, cardiac disorders, and neurological conditions Anisimova, V., Tolpygin, I. E., Spasov, A., Serdyuk, T., & Sukhov, A. (2011). Russian Journal of Bioorganic Chemistry.

Synthesis and Reactivity

Research by Elokhina et al. (2008) discusses the synthesis of compounds via the reaction of thiourea and substituted thioureas with 1,3-dibromopropyne, resulting in 4-Bromomethylidene-2-imino(phenylimino, acetylimino)-1,3-thiazolidine hydrobromides and 4-bromomethylidene-2-acetylimino-1,3-thiazolidine. These reactions, conducted in glacial acetic acid, absolute methanol, and acetonitrile, yield products at both room temperature and elevated temperatures (60°C). This study provides insight into the reactivity and potential chemical applications of this compound in synthesizing novel heterocyclic compounds Elokhina, V., Yaroshenko, T., Nakhmanovich, A. S., & Amosova, S. (2008). Russian Journal of General Chemistry.

Catalytic Applications

A study by Khazaei et al. (2011) introduces ionic liquid catalytic systems, including 3-methyl-1-sulfonic acid imidazolium chloride/FeCl3 and 1, 3-disulfonic acid imidazolium chloride/FeCl3, which efficiently catalyze the condensation of benzene-1, 2-diamine with aromatic aldehydes. These systems utilize atmospheric air as a green oxidant in ethyl acetate at room temperature to afford benzimidazole derivatives. This research suggests the potential of this compound in catalysis, particularly in the synthesis of benzimidazole derivatives and the exploration of green chemistry applications Khazaei, A., Zolfigol, M., Moosavi-Zare, A., Zare, A., Ghaemi, E., Khakyzadeh, V., Asgari, Z., & Hasaninejad, A. (2011). Scientia Iranica.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-ethyl-2-iminobenzimidazol-1-yl)acetic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2.BrH/c1-2-13-8-5-3-4-6-9(8)14(11(13)12)7-10(15)16;/h3-6,12H,2,7H2,1H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEYNYHYTABMKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N(C1=N)CC(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2879734.png)

![3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone](/img/structure/B2879736.png)

![6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 3-(trifluoromethyl)phenyl ether](/img/structure/B2879740.png)

![((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2879745.png)

![rac-(1R,2R,4R,5S)-5-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2879748.png)